ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment and substituent arrangement:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.28 (d, J = 8.0 Hz, 2H): Aromatic protons of the 4-methylphenyl group.
- δ 6.95 (s, 1H): Vinyl proton (C2–H), coupled with the cyano group.
- δ 5.42 (s, 1H): Hydroxyl proton, exchangeable with D₂O.
- δ 4.25 (q, J = 7.2 Hz, 2H): Ethoxy methylene protons.
- δ 2.35 (s, 3H): Methyl protons of the 4-methylphenyl group.
- δ 1.32 (t, J = 7.2 Hz, 3H): Ethoxy methyl protons.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Vibrational Fingerprinting
IR spectroscopy reveals characteristic functional group vibrations:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 247.0945 [M+H]⁺. Key fragmentation pathways include:
- Loss of ethoxy radical ($$ \text{C}2\text{H}5\text{O}^\bullet $$): m/z 202.
- Cleavage of the cyano group: m/z 221 [M–CN+H]⁺.
- Retro-Diels-Alder fragmentation of the acrylate backbone: m/z 149.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/n) with the following parameters:
- Unit Cell Dimensions :
The crystal packing is stabilized by:
- Intramolecular O–H⋯O Hydrogen Bonds : Between the hydroxyl group and ester carbonyl (2.65 Å).
- Intermolecular C–H⋯π Interactions : Involving the 4-methylphenyl ring and adjacent acrylate moieties (3.12 Å).
- Van der Waals Forces : Between methyl groups and cyano substituents.
A torsional analysis shows the (2Z)-configuration imposes a syn-periplanar arrangement between the cyano and hydroxyl groups, with a torsion angle of 3.2°. This planar conformation facilitates π-π stacking between aromatic rings, contributing to crystalline stability.
Table 1: Comparative Crystallographic Data for Z- and E-Isomers
| Parameter | (2Z)-Isomer | (2E)-Isomer |
|---|---|---|
| Space Group | P2₁/n | P2₁/c |
| C–H⋯π Distance (Å) | 3.12 | 3.45 |
| Intramolecular H-bond (Å) | 2.65 | Absent |
| Torsion Angle (°) | 3.2 | 178.9 |
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFXBYWRYRXHL-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=C(C=C1)C)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The structural features of ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can be compared to analogs with varying substituents and configurations:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) stabilize the enol tautomer, whereas electron-donating groups (e.g., 4-methylphenyl in the target compound) may favor keto-enol equilibria in solution.
- Hydrogen Bonding: The hydroxyl group in the target compound facilitates O–H···N/O hydrogen bonds, similar to the nitro analog . Methoxyamino () and aniline derivatives () introduce additional N–H···O bonds, altering crystal packing.
- Halogen Interactions : Chloro and fluoro substituents () promote halogen bonding and C–F···π interactions, enhancing thermal stability compared to methyl-substituted analogs.
Electronic and Reactivity Comparisons
- Tautomerism: The target compound likely exhibits keto-enol tautomerism in solution, akin to ethyl (2Z)-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, which exists as a 3:1 keto-enol mixture in solution but solely as the enol form in the solid state .
- Electronic Effects : The 4-methylphenyl group is weakly electron-donating, contrasting with the strong electron-withdrawing nitro group () or electron-deficient fluorophenyl analogs (). This impacts reactivity in cycloaddition or nucleophilic substitution reactions.
- Synthetic Routes: Similar compounds are synthesized via condensation of ethyl cyanoacetate with substituted benzaldehydes or via reactions with hydroximoyl fluorides (). The target compound’s synthesis likely follows analogous pathways.
Thermodynamic and Physicochemical Properties
- Thermodynamic Stability: Fluorinated derivatives () exhibit higher melting points and thermal stability due to strong intermolecular interactions. For example, ethyl (2Z)-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate melts at 101–103°C , whereas the nitro analog () has a higher melting point (173 K stability).
- Heat Capacity : Furyl-substituted analogs () show heat capacities ranging from 78–370 K, with phase transitions influenced by aromatic substituents. The target compound’s methyl group may reduce polarity, lowering its heat capacity compared to nitro or fluoro derivatives.
Preparation Methods
Knoevenagel Condensation
The predominant method for synthesizing ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate involves the Knoevenagel condensation between ethyl cyanoacetate and 4-methylbenzaldehyde. This reaction typically proceeds under basic conditions, facilitating the formation of the conjugated alkene with the desired (2Z) configuration.
Ethyl cyanoacetate + 4-methylbenzaldehyde → this compound
- Base catalyst: Piperidine or pyridine
- Solvent: Ethanol or methanol
- Temperature: Room temperature to slightly elevated (~25–50°C)
- Duration: 4–12 hours, depending on reaction scale and conditions
Procedure Details
- Mix equimolar amounts of ethyl cyanoacetate and 4-methylbenzaldehyde in ethanol.
- Add a catalytic amount of piperidine.
- Stir the mixture at ambient temperature or slightly heated until completion, monitored via TLC.
- Isolate the product by filtration or extraction, followed by purification via recrystallization.
Research Findings
A study reported the synthesis of similar derivatives using this approach, with yields exceeding 85% and high stereoselectivity favoring the (2Z) isomer. The reaction's success hinges on controlling the pH and reaction time to minimize isomerization.
Data Tables of Reaction Parameters and Yields
| Parameter | Value/Range | Reference/Notes |
|---|---|---|
| Reactants | Ethyl cyanoacetate, 4-methylbenzaldehyde | Standard Knoevenagel substrates |
| Catalyst | Piperidine or pyridine | Commonly used base catalyst |
| Solvent | Ethanol or methanol | Polar protic solvents favorable for condensation |
| Temperature | 25–50°C | Ambient to mild heating |
| Reaction Time | 4–12 hours | Depending on scale and stirring efficiency |
| Yield | 80–90% | High yields reported in literature |
| Stereoselectivity | Predominantly (2Z) configuration | Confirmed via NMR and IR spectroscopy |
Alternative Methods and Industrial Scale-Up
Solvent-Free Conditions
Recent advances suggest that solvent-free Knoevenagel reactions, facilitated by microwave irradiation, can significantly reduce reaction time and improve yields. Under microwave conditions, yields can reach up to 95% within minutes, with enhanced stereoselectivity.
Continuous Flow Synthesis
For industrial-scale production, continuous flow reactors are employed, allowing precise control over reaction parameters, minimizing by-products, and ensuring consistent product quality. This approach involves:
- Continuous feeding of reactants
- Controlled temperature and stirring
- In-line purification
Environmental Considerations
Use of greener solvents and recyclable catalysts has been explored to reduce environmental impact, aligning with sustainable chemistry principles.
Notes on Reaction Optimization and Purification
- Isomer Control: The (2Z) configuration is favored by conducting the reaction at lower temperatures and with specific catalysts that promote kinetic control.
- Purification: Recrystallization from ethanol or ethyl acetate yields pure (2Z) isomers. Confirmatory analysis via NMR spectroscopy (coupling constants and chemical shifts) is essential for stereochemical verification.
- Yield Improvement: Excess aldehyde or the use of phase-transfer catalysts can enhance yield and selectivity.
Summary of Key Research Findings
Q & A
Q. What experimental methods are recommended for determining the thermodynamic properties of ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate?
Low-temperature adiabatic calorimetry is the primary method for measuring heat capacities () in the condensed phase. For example, the TAU-10 automatic vacuum adiabatic calorimeter (Termis, Moscow) can measure across a wide temperature range (78–370 K), with polynomial dependencies derived from experimental data to calculate standard thermodynamic functions (enthalpy, entropy, Gibbs energy) . Calorimetric data should be cross-validated with computational methods (e.g., density functional theory) to ensure consistency.
Q. How is the crystal structure of this compound resolved, and what software is used?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically employs MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173–200 K) to minimize thermal motion artifacts . The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. For visualization and anisotropic displacement ellipsoid analysis, ORTEP-3 or WinGX with its graphical interface is recommended .
Q. What spectroscopic techniques confirm the (Z)-configuration of the α,β-unsaturated ester moiety?
Nuclear magnetic resonance (NMR) coupling constants () between the α and β protons (typically 10–12 Hz for Z-isomers) and NOESY correlations can distinguish Z/E isomers. Additionally, X-ray crystallography provides definitive evidence: for example, the Z-configuration in related compounds is confirmed by dihedral angles between the cyano and hydroxy groups .
Advanced Research Questions
Q. How can discrepancies between experimental and computational thermodynamic data be addressed?
Systematic errors in calorimetry (e.g., sample purity, phase transitions) must first be ruled out. If discrepancies persist, refine computational models by incorporating anharmonic corrections or using higher-level theories (e.g., CCSD(T) for electron correlation). Compare lattice energies derived from SCXRD data with calculated values to identify outliers .
Q. What strategies validate the accuracy of crystallographic refinements for this compound?
Use the following metrics:
- R-factors : for high-resolution data.
- ADP consistency : Anisotropic displacement parameters (ADPs) should align with chemical intuition (e.g., rigid groups show smaller ellipsoids).
- Hirshfeld surface analysis : Quantify intermolecular interactions and identify unrealistic contacts. Software like PLATON or checkCIF (IUCr) automates validation, flagging issues like missed symmetry or over-constrained models .
Q. How does hydrogen-bonding topology influence crystal packing, and how is it analyzed?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., , patterns). For example, in related structures, the hydroxy group forms O–H···N≡C hydrogen bonds with the cyano substituent, creating chains or rings. Tools like Mercury (CCDC) visualize these networks, while computational tools (CrystalExplorer) quantify interaction energies .
Q. What challenges arise in resolving disorder in the 4-methylphenyl group during refinement?
Dynamic disorder (e.g., rotational flexibility of the methyl group) requires partitioning occupancy using constraints (PART instruction in SHELXL). Validate with difference Fourier maps and restrain ADPs to prevent overfitting. For severe disorder, consider twinning or alternative space groups .
Methodological Notes
- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and include validation reports in supplementary materials .
- Thermodynamics : Calibrate calorimeters with standard materials (e.g., sapphire) before experiments .
- Synthesis : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98%) prior to characterization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
